4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole
Description
4-(Chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a chloromethyl group at position 4 and a tetrahydrothiophene ring at position 1. The tetrahydrothiophene moiety introduces a sulfur-containing saturated ring, which may enhance solubility in polar solvents and influence electronic properties via conjugation. The chloromethyl group (-CH2Cl) is a reactive substituent, serving as a versatile handle for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) .
This compound is likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation .
Properties
IUPAC Name |
4-(chloromethyl)-1-(thiolan-3-yl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3S/c8-3-6-4-11(10-9-6)7-1-2-12-5-7/h4,7H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWCUSSRJHMBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound features a chloromethyl group and a tetrahydrothiophene moiety, contributing to its potential pharmacological properties. The triazole ring structure is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
The molecular formula of this compound is CHClNS. Its structural characteristics include:
- Chloromethyl group : Enhances reactivity and potential for further functionalization.
- Tetrahydrothiophene ring : Imparts unique steric and electronic properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring enhances the ability to inhibit fungal and bacterial growth. For instance:
- Antifungal Activity : Compounds containing the 1,2,3-triazole structure have shown promising results against various fungal strains, including Candida species. The mechanism often involves interference with ergosterol synthesis in fungal cell membranes .
- Antibacterial Activity : Triazoles have demonstrated activity against a range of bacteria, with variations in potency depending on substituents on the triazole ring. Studies have reported that halogenated derivatives exhibit enhanced antibacterial effects compared to their non-halogenated counterparts .
Anticancer Potential
Triazole derivatives are increasingly explored for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : Some studies have highlighted that triazoles can activate apoptotic pathways by upregulating pro-apoptotic factors like p53 and caspase-3 in cancer cell lines such as MCF-7 .
- Case Study : A specific derivative demonstrated an IC value of 10.38 µM against MCF-7 cells, indicating significant cytotoxicity and potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC / MIC (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | C. albicans | 0.020 | |
| Antibacterial | E. coli | 0.050 | |
| Anticancer | MCF-7 | 10.38 |
The biological activity of this compound can be attributed to its ability to:
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C8H10ClN3S and a molecular weight of approximately 203.7 g/mol. It features a triazole ring, which is known for its biological activity and ability to form stable complexes with metal ions. The presence of the chloromethyl group enhances its reactivity, making it suitable for further chemical modifications.
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. A study focusing on 1,2,3-triazoles, including compounds similar to 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole, showed potential against various bacterial strains and fungi. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .
Anticancer Properties
Triazole compounds have been investigated for their anticancer activities. In vitro studies indicated that derivatives of triazole can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For instance, a related compound demonstrated efficacy against breast cancer cell lines by promoting cell cycle arrest and apoptosis .
Material Science Applications
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced properties. The chloromethyl group allows for easy functionalization, leading to polymers that exhibit improved thermal stability and mechanical strength. These materials are being researched for applications in coatings and adhesives .
Nanotechnology
In nanotechnology, this compound is utilized as a building block for synthesizing nanostructured materials. Its ability to coordinate with metal ions makes it valuable in creating metal-organic frameworks (MOFs) that have applications in gas storage and catalysis .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these bacteria, suggesting significant potential for development into new antimicrobial agents .
Case Study 2: Cancer Cell Apoptosis
In another investigation focused on anticancer properties, a derivative of the triazole compound was tested on human lung cancer cells. The study found that treatment with the compound resulted in a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis showed an increase in early apoptotic cells by up to 40% at the highest concentration tested .
Data Tables
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | MIC values < 10 µg/mL against pathogens |
| Anticancer agents | Induction of apoptosis in cancer cell lines | |
| Material Science | Polymer additives | Enhanced thermal stability and mechanical strength |
| Nanostructured materials | Improved gas adsorption properties |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between 4-(chloromethyl)-1-(tetrahydrothiophen-3-yl)-1H-1,2,3-triazole and related compounds:
Key Observations :
- The chloromethyl group in the target compound distinguishes it from aryl-substituted analogs (e.g., 4-chlorophenyl in ), offering enhanced reactivity for derivatization.
- The tetrahydrothiophene ring introduces a sulfur atom, which may improve solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl groups in ).
- Halogenated analogs (e.g., 3-chloro-4-fluorophenyl in ) prioritize electronic effects (e.g., electron-withdrawing -Cl/-F) over reactivity, unlike the target compound’s chloromethyl group.
Physicochemical Properties
- Solubility : The tetrahydrothiophene ring likely increases solubility in polar aprotic solvents (e.g., DMSO) compared to purely aromatic analogs.
- Stability : The 1,2,3-triazole core is chemically inert under physiological conditions , but the chloromethyl group may confer sensitivity to hydrolysis or nucleophilic attack.
Preparation Methods
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
The most common method for synthesizing 1,2,3-triazoles is the CuAAC reaction, which offers regioselectivity for the 1,4-disubstituted triazole isomer. This method involves:
- Reactants : Organic azides and terminal alkynes.
- Catalyst : Copper(I) salts, often CuI or CuSO₄ with a reducing agent such as sodium ascorbate.
- Conditions : Aqueous or mixed solvent systems, ambient temperature or mild heating, often under ultrasonic irradiation to enhance reaction rates.
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| CuAAC | CuI, water, 60°C, 30 min, ultrasonic | High (up to 86%) |
This approach provides a high regioselectivity for the 1,4-disubstituted isomer, suitable for subsequent functionalization.
Modification of Sakai Reaction
Bai et al. introduced a modified Sakai reaction involving α-chlorotosylhydrazones to produce 1,2,3-triazoles via cycloaddition with arylamines, offering an alternative route especially for disubstituted derivatives.
Functionalization to Introduce Chloromethyl and Tetrahydrothiophen-3-yl Groups
Chloromethylation of Triazoles
Chloromethylation typically employs chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic conditions. However, for selective chloromethylation of the triazole ring, nucleophilic substitution at the N- or C-positions is preferred, often facilitated by:
- Reagents : Formaldehyde derivatives and hydrochloric acid.
- Conditions : Controlled temperature to prevent over-chloromethylation or side reactions.
Data from recent studies suggest that chloromethylation of triazoles can be achieved with yields exceeding 70% under optimized conditions, although specific details for the tetrahydrothiophen-3-yl derivative remain limited.
Specific Preparation Pathway for the Target Compound
Based on recent patent literature and research articles, a plausible synthesis pathway is as follows:
Step 1: Synthesis of 1,2,3-Triazole Core
- Reactants : Organic azide and terminal alkyne.
- Method : Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Conditions : Aqueous media, CuI catalyst, room temperature or mild heating, ultrasonic assistance for enhanced yield.
Step 2: N- or C-Functionalization with Chloromethyl
- Reagents : Formaldehyde derivatives (e.g., paraformaldehyde) with HCl.
- Conditions : Controlled temperature (0–25°C), to prevent over-chloromethylation.
- Outcome : Formation of chloromethylated triazole at the desired position.
Step 3: Introduction of Tetrahydrothiophen-3-yl Group
- Reagents : Tetrahydrothiophen-3-yl halides or sulfonates.
- Method : Nucleophilic substitution with the chloromethylated intermediate.
- Conditions : Use of bases such as potassium carbonate in polar aprotic solvents like DMF or DMSO at room temperature or slightly elevated temperatures.
Step 4: Purification and Characterization
- Purification via column chromatography.
- Structural confirmation through NMR, MS, and IR spectroscopy.
Data Table Summarizing Preparation Methods
Research Findings and Considerations
- Selectivity and Yield: The CuAAC method provides a reliable route to the triazole core with high regioselectivity, which is crucial for subsequent functionalization.
- Reaction Conditions: Mild conditions are preferred to prevent isomerization or side reactions, especially during chloromethylation.
- Reagent Choice: The use of specific chloromethylating agents and tetrahydrothiophen-3-yl derivatives influences the overall yield and purity.
- Purification: Chromatographic techniques are essential to isolate the desired product, especially to remove isomeric by-products.
Q & A
Q. Table 1. Comparative Catalytic Systems for Triazole Synthesis
| Catalyst | Temp (°C) | Yield (%) | Regioselectivity (1,4:1,5) | Reference |
|---|---|---|---|---|
| CuSO₄ | 50 | 95 | >99:1 | |
| Ag-Zn | 80 | 83 | 95:5 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
